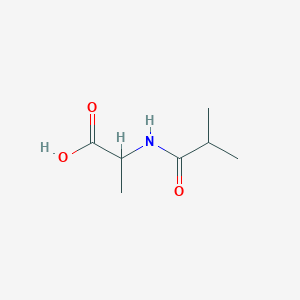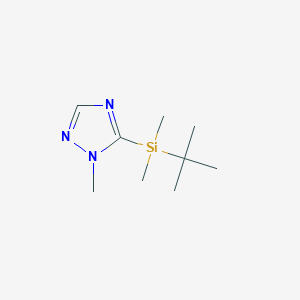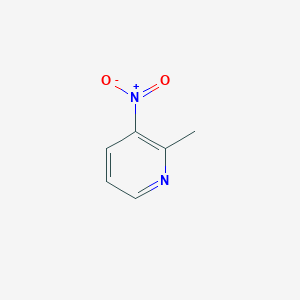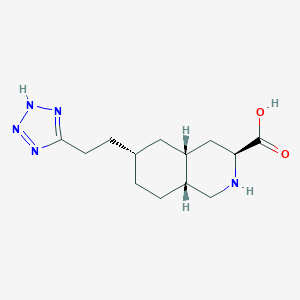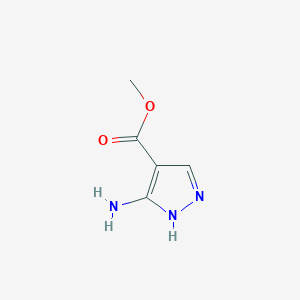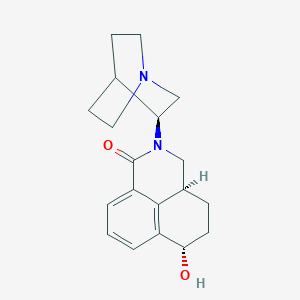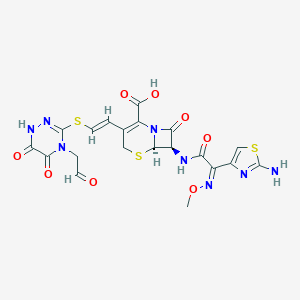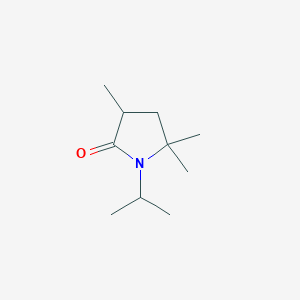![molecular formula C19H37MgNO7P2 B124650 Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate CAS No. 143907-82-8](/img/structure/B124650.png)
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium is a vital mineral that plays a crucial role in various biological processes, including energy production, protein synthesis, and DNA synthesis. It is also involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium is essential for human health, and its deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. In recent years, there has been an increasing interest in the potential therapeutic applications of magnesium in various fields of research.
Mecanismo De Acción
Mg-TTP acts as a source of magnesium ions, which are essential for the proper functioning of many enzymes and cellular processes. Magnesium ions are involved in the regulation of ion channels, transporters, and signaling pathways. They are also required for the proper folding and stability of proteins. Mg-TTP can increase intracellular magnesium levels, which can have a variety of effects on cellular function.
Efectos Bioquímicos Y Fisiológicos
Magnesium plays a critical role in many biochemical and physiological processes. It is involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. Magnesium supplementation has been shown to have beneficial effects on blood pressure, glucose metabolism, and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mg-TTP has several advantages for use in lab experiments. It is a highly soluble and stable compound that can be easily prepared and used in a variety of experimental settings. Mg-TTP can also be used to increase intracellular magnesium levels in cells and tissues, which can have a variety of effects on cellular function. However, Mg-TTP has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several future directions for research on magnesium and Mg-TTP. One area of research is the investigation of the effects of magnesium on cellular signaling pathways and ion channels. Another area of research is the study of the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion. Additionally, there is a need for further research on the potential therapeutic applications of magnesium in various fields of research. Overall, magnesium and Mg-TTP have significant potential for use in scientific research and have many exciting avenues for future investigation.
Métodos De Síntesis
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate, also known as Mg-TTP, is a synthetic magnesium compound that has been developed for research purposes. The synthesis of Mg-TTP involves the reaction of magnesium oxide with 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol, followed by the reaction of the resulting product with phosphoric acid and methylamine. The final product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Mg-TTP has been widely used in scientific research as a source of magnesium ions. Magnesium ions are essential cofactors for many enzymes and play a critical role in various cellular processes. Mg-TTP has been used to investigate the effects of magnesium on cellular signaling pathways, ion channels, and transporters. It has also been used to study the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion.
Propiedades
Número CAS |
143907-82-8 |
|---|---|
Nombre del producto |
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
Fórmula molecular |
C19H37MgNO7P2 |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H37NO7P2.Mg/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;/h9,11,13H,6-8,10,12,14-16H2,1-5H3,(H,24,25)(H2,21,22,23);/q;+2/p-2/b18-11+,19-13+; |
Clave InChI |
TWNKHRMJMWAGNE-XMNSKKDHSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])/C)/C)C.[Mg+2] |
SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
Sinónimos |
3-azageranylgeranyl diphosphate 3-azageranylgeranyl diphosphate, ammonium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



